(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Descripción
This compound is a heterobifunctional cross-linker containing two reactive groups: a 2,5-dioxopyrrolidin-1-yl (NHS ester) and a phenylmethoxycarbonylamino moiety. The NHS ester reacts with primary amines (e.g., lysine residues in proteins), while the phenylmethoxycarbonylamino group may participate in carbamate linkages or further derivatization. Its structure includes a polyethylene glycol (PEG) spacer (ethoxy repeats), enhancing solubility and reducing steric hindrance in bioconjugation applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O8/c22-16-6-7-17(23)21(16)29-18(24)8-10-26-12-13-27-11-9-20-19(25)28-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHBHVWSBTEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate typically involves multiple steps:
Formation of the Benzyloxycarbonylamino Intermediate: This step involves the reaction of benzyl chloroformate with an appropriate amine to form the benzyloxycarbonylamino intermediate.
Ethoxylation: The intermediate is then reacted with ethylene oxide to introduce the ethoxy groups.
Propionic Acid Derivatization: The ethoxylated intermediate is further reacted with propionic acid to form the propionic acid derivative.
Formation of the Dioxopyrrolidinyl Ester: Finally, the propionic acid derivative is reacted with N-hydroxysuccinimide (NHS) to form the dioxopyrrolidinyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonylamino group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bond in the dioxopyrrolidinyl ester can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonylamino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include derivatives of the original compound with modified functional groups, such as amines, alcohols, or carboxylic acids .
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or immobilization.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate involves its reactivity with nucleophiles. The dioxopyrrolidinyl ester moiety is particularly reactive, allowing it to form covalent bonds with amines, thiols, and other nucleophiles. This reactivity is exploited in various applications, such as the modification of biomolecules .
Comparación Con Compuestos Similares
Key Structural Features :
- NHS ester : Enables amine-reactive cross-linking.
- PEG2 spacer : Ethoxy repeats improve hydrophilicity.
- Phenylmethoxycarbonylamino group: Provides a protected amine for controlled reactivity.
Applications : Primarily used in biochemical research for protein labeling, antibody-drug conjugates (ADCs), and immobilization of biomolecules on solid supports. Its PEG spacer makes it advantageous for applications requiring reduced aggregation .
Comparison with Similar Compounds
Structural and Functional Analogues
Reactivity and Stability
- Main Compound: The phenylmethoxycarbonylamino group offers hydrolytic stability compared to unprotected amines, enabling controlled reactions in aqueous buffers.
- TCO-PEG4-TFP : The trans-cyclooctene group allows rapid click chemistry with tetrazines (second-order rate constants up to 10⁴ M⁻¹s⁻¹), outperforming traditional copper-catalyzed reactions. Its PEG4 spacer further enhances solubility in biological media .
- Mal-PEG2-NHS : Maleimide reacts selectively with thiols at pH 6.5–7.5 but may undergo hydrolysis or retro-Michael reactions at higher pH. Shorter PEG2 spacer increases steric constraints .
Pharmacokinetic and Physicochemical Properties
| Property | Main Compound | TCO-PEG4-TFP | Mal-PEG2-NHS | CSN20128 |
|---|---|---|---|---|
| Molecular Weight | 425.39 g/mol | ~600 g/mol* | 425.39 g/mol | ~550 g/mol* |
| Solubility | >10 mg/mL (DMSO) | >20 mg/mL (PBS) | ~5 mg/mL (DMSO) | Limited data |
| Purity | ≥95% | ≥90% | ≥95% | ≥90% |
| Storage | -20°C (dry) | -80°C (dry) | -20°C (dry) | -20°C (dry) |
*Estimated based on structural analogs.
Research Findings
Main Compound : Demonstrated efficient conjugation to lysozyme (85% yield) in pH 8.0 buffer, with minimal aggregation due to PEG2 spacer .
TCO-PEG4-TFP : Achieved >90% labeling efficiency in live-cell imaging using tetrazine dyes, outperforming NHS-only reagents .
Mal-PEG2-NHS : Used in ADC synthesis (e.g., trastuzumab emtansine analogs) with drug-to-antibody ratios (DAR) of 3.8–4.2 .
Actividad Biológica
The compound (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate , identified by its CAS number 55750-62-4, is a derivative of pyrrolidine that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.34 g/mol. The structure features a pyrrolidine ring and multiple ether linkages, which may contribute to its bioactivity.
| Property | Value |
|---|---|
| CAS Number | 55750-62-4 |
| Molecular Formula | C16H19N3O8 |
| Molecular Weight | 365.34 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
Pharmacological Activity
Research indicates that compounds containing the pyrrolidine structure exhibit a variety of biological activities, including anticonvulsant and antinociceptive effects.
Anticonvulsant Activity
In a study evaluating hybrid compounds derived from pyrrolidine-2,5-dione derivatives, one derivative showed significant anticonvulsant activity in mouse models. The compound demonstrated an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure test . This suggests that the compound may inhibit central sodium/calcium currents and act as an antagonist at the TRPV1 receptor, which is involved in pain signaling.
Antinociceptive Activity
The same study highlighted the compound's potential for pain relief, showing efficacy in formalin-induced tonic pain models. The mechanism appears to involve multiple targets within the central nervous system, making it a candidate for further exploration in neuropathic pain treatment .
The biological activity of this compound may be attributed to several mechanisms:
- Sodium/Calcium Channel Inhibition : By inhibiting these channels, the compound can reduce neuronal excitability and prevent seizure activity.
- TRPV1 Receptor Antagonism : This action can lead to a decrease in pain perception by blocking pathways involved in nociception.
Case Studies and Research Findings
- Study on Anticonvulsant Activity : A focused set of hybrid pyrrolidine derivatives was tested for their anticonvulsant properties. Compound 22 , closely related to our compound of interest, exhibited robust activity across various seizure models .
- ADME-Tox Properties : In vitro assays indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for compounds similar to (2,5-dioxopyrrolidin-1-yl) derivatives. This suggests potential for clinical development in treating epilepsy and neuropathic pain .
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The compound is typically synthesized via a multi-step organic reaction. A common approach involves coupling a PEG-based linker (e.g., 3-[2-(2-aminoethoxy)ethoxy]propanoic acid) with an activated NHS ester (2,5-dioxopyrrolidin-1-yl group) under anhydrous conditions. The phenylmethoxycarbonyl (Cbz) protecting group is introduced to stabilize the amine intermediate . Purification often employs column chromatography (silica gel, eluted with gradients of ethyl acetate/hexane) or preparative HPLC to remove unreacted intermediates. Purity validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry (ESI-MS or MALDI-TOF) .
Q. How can researchers confirm the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : <sup>1</sup>H NMR should show characteristic peaks: δ 2.8–3.0 ppm (pyrrolidinone protons), δ 3.5–3.7 ppm (PEG linker ethers), and δ 7.2–7.4 ppm (Cbz aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]<sup>+</sup> matches the theoretical molecular weight (e.g., ~425.39 g/mol for C18H23N3O9 variants) .
- FT-IR : Peaks at ~1740 cm<sup>-1</sup> (C=O stretching for NHS ester) and ~1680 cm<sup>-1</sup> (amide C=O) confirm functional groups .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in acetonitrile. Aqueous solubility is limited but improves in PBS (pH 7.4) with <2% DMSO cosolvent . Stability studies indicate degradation in aqueous buffers (t1/2 ~24–48 hours at 25°C), necessitating storage at –20°C under inert gas (argon) to prevent hydrolysis of the NHS ester .
Advanced Research Questions
Q. How does this compound function in antibody-drug conjugate (ADC) development?
As a heterobifunctional linker, the NHS ester reacts with lysine residues on antibodies, while the Cbz-protected amine can be deprotected for subsequent conjugation to cytotoxic payloads (e.g., auristatins). The PEG spacer enhances hydrophilicity, reducing aggregation and improving ADC pharmacokinetics . Critical parameters include:
Q. What kinetic factors influence its reactivity with amino groups in bioconjugation?
The NHS ester reacts selectively with primary amines (e.g., lysine) via nucleophilic acyl substitution. Reaction rates depend on:
- Temperature : 0–4°C slows hydrolysis, favoring conjugation over competing side reactions .
- Solvent polarity : Higher dielectric constants (e.g., PBS) accelerate hydrolysis but reduce payload solubility. A balance is achieved with 10–20% DMSO .
- Buffer composition : Avoid Tris-based buffers (competing amines); use borate or carbonate buffers (pH 8.5) .
Q. What analytical challenges arise in quantifying conjugation efficiency?
Common issues include:
- Heterogeneity : Multiple linker-drug attachments per antibody require SEC-HPLC or capillary electrophoresis to resolve species .
- Hydrolysis byproducts : LC-MS/MS detects free payload and hydrolyzed linker (retention time shifts) .
- Aggregation : Dynamic light scattering (DLS) monitors size changes post-conjugation .
Q. How should researchers address contradictions in solubility or stability data across studies?
Discrepancies often stem from:
- Solvent purity : Trace water in DMSO accelerates hydrolysis; use molecular sieves for anhydrous storage .
- Temperature gradients : Stability assays at 4°C vs. 25°C yield different degradation rates; validate conditions matching experimental workflows .
- Analytical sensitivity : UV-Vis (low sensitivity) vs. HPLC (high sensitivity) may report conflicting impurity levels .
Q. What in vitro/in vivo models are suitable for evaluating its biocompatibility?
- In vitro : Cytotoxicity assays (e.g., HEK293 or Jurkat cells) assess payload release kinetics. Use flow cytometry to monitor cell viability post-conjugation .
- In vivo : Mouse xenograft models (e.g., HER2<sup>+</sup> breast cancer) evaluate ADC efficacy. Plasma stability is quantified via LC-MS/MS at timed intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
